molecular formula C28H28FN3O B11420860 4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B11420860
M. Wt: 441.5 g/mol
InChI Key: YXHQMWQYJSAGAO-UHFFFAOYSA-N
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Description

4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and various substituents including a tert-butylbenzyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multiple steps

    Benzimidazole Core Synthesis: The benzimidazole core can be synthesized by reacting o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.

    Pyrrolidinone Ring Formation: The pyrrolidinone ring can be introduced by reacting the benzimidazole intermediate with a suitable lactam or amide under basic conditions.

    Substituent Introduction: The tert-butylbenzyl and fluorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate halides or sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the pyrrolidinone ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Another benzimidazole derivative with different substituents.

    4-[(1H-Benzimidazol-2-yl)thio]benzylidene: A compound with a similar benzimidazole core but different functional groups.

Uniqueness

4-[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties. The presence of the tert-butylbenzyl group and the fluorophenyl group can enhance its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H28FN3O

Molecular Weight

441.5 g/mol

IUPAC Name

4-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H28FN3O/c1-28(2,3)21-10-8-19(9-11-21)17-32-25-7-5-4-6-24(25)30-27(32)20-16-26(33)31(18-20)23-14-12-22(29)13-15-23/h4-15,20H,16-18H2,1-3H3

InChI Key

YXHQMWQYJSAGAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F

Origin of Product

United States

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